2,1,3-Benzoselenadiazole, 5-fluoro-
Description
Significance of Benzoselenadiazole Scaffolds in Advanced Materials and Medicinal Chemistry
The 2,1,3-benzoselenadiazole (B1677776) (BSeD) scaffold is a key building block in the development of advanced functional materials, primarily due to its distinct electronic properties and structural characteristics. As a π-extended heteroarene with strong electron-withdrawing capabilities, the BSeD unit is widely incorporated into donor-acceptor (D-A) type molecules for optoelectronic applications. mdpi.com These materials are integral to devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics. mdpi.com The presence of the selenium atom and the potential for well-ordered molecular packing through chalcogen and π-π stacking interactions contribute to their favorable performance. mdpi.com More recently, benzoselenadiazole units have been used to construct highly crystalline covalent organic frameworks (COFs), which act as effective photocatalysts by facilitating swift light-induced charge transfer. rsc.org
In medicinal chemistry, while the selenium-containing heterocycle is a subject of ongoing investigation, related scaffolds like benzothiazole (B30560) and benzimidazole (B57391) are well-established as "privileged structures." nih.govresearchgate.net Benzothiazole derivatives, for example, exhibit a vast range of biological activities, including antitumor, antimicrobial, antidiabetic, and anti-inflammatory properties. researchgate.netnih.govresearchgate.net Similarly, the benzimidazole scaffold is found in numerous FDA-approved drugs and is known to interact effectively with biological macromolecules through hydrogen bonding and π-π stacking. nih.gov The structural similarities suggest that benzoselenadiazole-based compounds, including their fluorinated derivatives, hold significant potential for the rational design of novel therapeutic agents. ontosight.ai
Role of Fluorine Substitution in Modulating Electronic and Supramolecular Properties
The introduction of fluorine into organic molecules is a powerful strategy for fine-tuning their physical and chemical properties. Fluorine's high electronegativity profoundly influences the electronic landscape of a molecule. A key effect of fluorination is the lowering of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. rsc.org This modification is particularly advantageous in organic electronics, as it can facilitate electron injection from the cathode and enhance the material's resistance to oxidative degradation. rsc.orglp.edu.ua The resulting low-lying LUMO levels can impart n-type or ambipolar semiconducting behavior to conjugated materials. rsc.org
Beyond intramolecular electronic effects, fluorine substitution plays a crucial role in directing supramolecular organization. The introduction of fluorine can lead to more stable and robust self-assembled lattices. nih.govresearchgate.net Non-covalent interactions involving fluorine, such as C–H⋯F hydrogen bonds, are significant in controlling the solid-state packing of molecules. rsc.org These interactions can promote specific arrangements, like the π-stacking that is beneficial for charge carrier mobility in organic semiconductors. rsc.orgresearchgate.net In some cases, fluorination can even induce a complete change in the self-assembly motif, leading to unexpected and novel supramolecular architectures. nih.govresearchgate.net Furthermore, fluorination often enhances the solubility of organic compounds, which is a practical advantage for solution-based processing and device fabrication. lp.edu.ua
Scope and Research Trajectories for 2,1,3-Benzoselenadiazole, 5-fluoro-
The research trajectory for 2,1,3-benzoselenadiazole, 5-fluoro- is positioned at the intersection of materials science and synthetic chemistry. Its structure makes it an ideal candidate for investigation as a fundamental building block for novel organic electronic materials. The combined electron-withdrawing nature of the benzoselenadiazole core and the fluorine substituent suggests that polymers or small molecules incorporating this unit could exhibit desirable properties for n-type semiconductors, which are less common but essential components for complementary logic circuits.
Future research is likely to focus on several key areas. Synthetic efforts will aim to incorporate the 5-fluoro-2,1,3-benzoselenadiazole moiety into larger π-conjugated systems, such as donor-acceptor copolymers, to evaluate their performance in organic field-effect transistors (OFETs) and organic solar cells. researchgate.net Another promising avenue is the development of fluorescent sensors. The sensitivity of benzoselenadiazole's fluorescence to its chemical environment, combined with the modulating effect of fluorine, could be harnessed to create highly selective and sensitive sensors for detecting specific ions or molecules. researchgate.netresearchgate.net Further exploration of its chemical reactivity, such as the synthesis of various derivatives through reactions like nitration, will continue to provide a platform for creating new molecules with tailored properties for a range of scientific applications. rsc.orgrsc.org
Data Tables
Table 1: Physicochemical Properties of 2,1,3-Benzoselenadiazole and its Fluorinated Analog
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| 2,1,3-Benzoselenadiazole | C₆H₄N₂Se | 183.07 | 76 | Light brown solid |
| 2,1,3-Benzoselenadiazole, 5-fluoro- | C₆H₃FN₂Se | 201.06 | Data not available in searched sources | Data not available in searched sources |
| 5-Fluoro-2,1,3-benzothiadiazole | C₆H₃FN₂S | 154.16 | Data not available in searched sources | Data not available in searched sources |
Data sourced from references mdpi.comnih.govchemspider.com. The sulfur analog is included for comparison.
Table 2: Synthesized Derivatives from 5-Fluoro-2,1,3-benzoselenadiazole
| Starting Material | Reagents | Product(s) | Yield (%) | Reference |
| 5-Fluoro-2,1,3-benzoselenadiazole | Fuming HNO₃, conc. H₂SO₄ | 5-Fluoro-4-nitro-2,1,3-benzoselenadiazole and 5-Fluoro-7-nitro-2,1,3-benzoselenadiazole | Not specified | rsc.orgrsc.org |
| 5-Fluoro-4-nitro-2,1,3-benzoselenadiazole | Hydriodic acid (HI) | 4-Fluoro-3-nitro-o-phenylenediamine | 70-80 | rsc.orgrsc.org |
| 5-Fluoro-7-nitro-2,1,3-benzoselenadiazole | Hydriodic acid (HI) | 4-Fluoro-6-nitro-o-phenylenediamine | 70-80 | rsc.orgrsc.org |
This table summarizes the synthetic transformations reported in the scientific literature.
Properties
CAS No. |
92891-46-8 |
|---|---|
Molecular Formula |
C6H3FN2Se |
Molecular Weight |
201.07 g/mol |
IUPAC Name |
5-fluoro-2,1,3-benzoselenadiazole |
InChI |
InChI=1S/C6H3FN2Se/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H |
InChI Key |
XFMZJDZBFCMXDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=N[Se]N=C2C=C1F |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 2,1,3 Benzoselenadiazole, 5 Fluoro
Established Synthetic Routes to 2,1,3-Benzoselenadiazole (B1677776) and its Fluorinated Derivatives
The primary methods for synthesizing the 2,1,3-benzoselenadiazole core involve the condensation of ortho-phenylenediamines with selenium-containing reagents.
A well-established and direct method for the synthesis of 2,1,3-benzoselenadiazoles is the reaction of 1,2-diaminobenzenes with selenium dioxide (SeO₂). This reaction proceeds via a condensation mechanism where the diamine reacts with selenium dioxide to form the heterocyclic ring system with the elimination of water. For the synthesis of the parent 2,1,3-benzoselenadiazole, o-phenylenediamine (B120857) is treated with selenium dioxide, typically in a suitable solvent like ethanol (B145695) or tetrahydrofuran. The reaction is generally efficient and provides a straightforward route to the core structure.
The synthesis of fluorinated 2,1,3-benzoselenadiazoles follows a similar strategy, starting from the corresponding fluorinated o-phenylenediamines. For the specific synthesis of 5-fluoro-2,1,3-benzoselenadiazole, the precursor required is 4-fluoro-1,2-phenylenediamine. This fluorinated diamine is then reacted with selenium dioxide. The reaction conditions are analogous to those used for the non-fluorinated parent compound, often involving heating the reactants in a suitable solvent. The presence of the fluorine substituent generally does not interfere with the condensation reaction, providing a reliable method for accessing mono-fluorinated benzoselenadiazole derivatives.
Functionalization and Derivatization Strategies for 5-fluoro-2,1,3-Benzoselenadiazole
Once synthesized, 5-fluoro-2,1,3-benzoselenadiazole can undergo further chemical modifications, with nitration being a key transformation for introducing additional functional groups.
The nitration of 5-fluoro-2,1,3-benzoselenadiazole is a crucial step for creating derivatives with altered electronic properties. The position of the incoming nitro group is directed by the existing substituents on the benzene (B151609) ring.
The nitration of 5-fluoro-2,1,3-benzoselenadiazole with a mixture of nitric and sulfuric acids leads to the formation of two primary mononitrated isomers: 5-fluoro-4-nitro-2,1,3-benzoselenadiazole and 5-fluoro-7-nitro-2,1,3-benzoselenadiazole. The reaction conditions, such as temperature and reaction time, can influence the ratio of these products. For instance, treatment with fuming nitric acid and concentrated sulfuric acid at low temperatures can yield a mixture of these nitro derivatives. The separation of these isomers is typically achieved using chromatographic techniques.
Subsequent reactions can be performed on the separated nitro-isomers. For example, the nitro groups can be reduced to amino groups, which can then be used for further derivatization.
Under certain conditions, particularly in the presence of nucleophiles or during prolonged reaction times in aqueous acidic media, the nitro-derivatives of 5-fluoro-2,1,3-benzoselenadiazole can undergo hydrolysis. For example, the nitro group, being a strong electron-withdrawing group, can activate the adjacent carbon atoms for nucleophilic aromatic substitution. In the case of 5-fluoro-4-nitro-2,1,3-benzoselenadiazole, the nitro group can be displaced by a hydroxyl group to form 5-fluoro-4-hydroxy-2,1,3-benzoselenadiazole, especially under basic conditions. The reaction conditions, such as the pH, temperature, and the presence of other nucleophiles, will dictate the outcome of the reaction.
Regioselective Nitration Reactions and Subsequent Transformations
Reductive Ring Opening and Formation of Fluoronitro-o-phenylenediamines
The synthesis of fluoronitro-o-phenylenediamines from 5-fluoro-2,1,3-benzoselenadiazole serves as a critical pathway to valuable chemical intermediates. This process typically involves a two-step sequence: nitration of the benzoselenadiazole ring followed by a reductive cleavage of the selenium-nitrogen bonds.
The initial step involves the nitration of 5-fluoro-2,1,3-benzoselenadiazole (or its derivatives) using a mixture of fuming nitric acid and concentrated sulfuric acid. rsc.org This electrophilic aromatic substitution introduces a nitro group onto the benzene ring. The position of nitration is directed by the existing substituents. Subsequently, the reductive ring opening of the resulting nitro-substituted benzoselenadiazole is achieved. A common and effective method for this deselenation is treatment with hydriodic acid. rsc.org This reaction cleaves the heterocyclic ring, reducing the selenium and leaving the diamine functionality intact, thus yielding the corresponding fluoronitro-o-phenylenediamine. rsc.org For instance, the reductive ring opening of nitrated 5-fluoro-2,1,3-benzoselenadiazole derivatives with hydriodic acid produces novel fluoronitro-o-phenylenediamines in yields reported to be in the range of 70-80%. rsc.org This methodology highlights the role of benzoselenadiazoles as stable intermediates for the preparation of specifically substituted o-phenylenediamines. rsc.org
Nitration: 5-Fluoro-2,1,3-benzoselenadiazole is treated with HNO₃/H₂SO₄ to yield a nitro derivative.
Reductive Ring Opening: The nitro-5-fluoro-2,1,3-benzoselenadiazole is reacted with hydriodic acid (HI) to cleave the selenadiazole ring and form the target fluoronitro-o-phenylenediamine. rsc.org
This synthetic route is significant as it provides access to diamines with a defined substitution pattern, which are key precursors for the synthesis of other complex heterocyclic systems and functional materials.
Palladium-Catalyzed C-H Arylations and C-C Bond Formation
Palladium-catalyzed direct C-H arylation has emerged as a powerful tool for the functionalization of heterocyclic compounds, including 5-fluoro-2,1,3-benzoselenadiazole. This methodology allows for the formation of carbon-carbon bonds by directly coupling a C-H bond of the benzoselenadiazole with an aryl halide, avoiding the need for pre-functionalization like boronation or stannylation. nih.govacs.org The electron-withdrawing nature of the 5-fluoro-2,1,3-benzoselenadiazole moiety facilitates this transformation.
Research has demonstrated that the direct arylation of fluorinated benzothiadiazoles, a close structural analog, proceeds with high efficiency and excellent functional group compatibility. nih.govacs.org These reactions are typically catalyzed by a palladium source, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), often in the presence of a phosphine (B1218219) ligand and a base. nih.govresearchgate.net For instance, studies on the direct arylation of related heterocycles have successfully used catalytic systems like Pd(OAc)₂ with potassium pivalate (B1233124) (PivOK) in a solvent like dimethylacetamide (DMA). researchgate.netresearchgate.net
The photoluminescence properties of 2,1,3-benzoselenadiazoles can be effectively modulated through Pd-catalyzed C-H bond arylations, highlighting the utility of this method in creating materials with tailored optical characteristics. acs.org The reaction conditions for these arylations can be fine-tuned to control the degree of substitution, leading to either mono- or di-arylated products.
Table 1: Representative Conditions for Palladium-Catalyzed Direct Arylation
| Heterocycle | Coupling Partner | Catalyst System | Base | Solvent | Reference |
|---|---|---|---|---|---|
| Fluorinated Benzothiadiazole | (Het)Aryl Iodides | Pd(OAc)₂ | Not specified | Not specified | nih.gov |
| (Poly)fluorobenzene derivatives | 2-Halopyridines | Diphosphine palladium catalyst | PivOK | DMA | researchgate.net |
| Azoles | Aryl Bromides | Pd(OAc)₂ (ligandless) | K₂CO₃ | Anisole | nih.govmdpi.com |
| Benzo[c] researchgate.netrsc.orgresearchgate.netthiadiazoles | Thiophenes | Pd(OAc)₂ | Ag₂O (oxidant) | DMSO | nih.gov |
This synthetic strategy is highly valuable for constructing complex donor-acceptor molecules where the 5-fluoro-2,1,3-benzoselenadiazole unit acts as the electron acceptor.
Microwave-Assisted Polymerization Techniques for Fluoro-Benzoselenadiazole-based Polymers
Microwave-assisted synthesis has become a prominent technique for accelerating polymerization reactions, offering advantages such as reduced reaction times, improved yields, and enhanced control over polymer properties. nih.govnih.gov This method has been successfully applied to the synthesis of polymers incorporating the 5-fluoro-2,1,3-benzoselenadiazole (FBSe) unit.
Specifically, microwave-assisted palladium-catalyzed Stille polymerization has been employed to create novel low band gap polymers for organic solar cell applications. rsc.orgresearchgate.net In these syntheses, a distannylated donor monomer, such as benzodithiophene (BDT) or indacenodithiophene (IDT), is copolymerized with a dibrominated acceptor monomer, which in this case would be a derivative of 5-fluoro-2,1,3-benzoselenadiazole. The use of microwave irradiation significantly shortens the polymerization time compared to conventional heating methods. rsc.orgresearchgate.net
For example, two polymers, PBDT-T-FBSe and PIDT-T-FBSe, were synthesized using monofluoro-2,1,3-benzoselenadiazole (FBSe) as the electron acceptor unit through this technique. rsc.orgresearchgate.net The resulting polymers exhibited broad absorption spectra and low HOMO energy levels, which are desirable characteristics for efficient photovoltaic devices. rsc.orgresearchgate.net
Table 2: Example of Microwave-Assisted Stille Polymerization
| Polymer Name | Donor Monomer | Acceptor Unit | Polymerization Method | Key Feature | Reference |
|---|---|---|---|---|---|
| PBDT-T-FBSe | Benzodithiophene (BDT) | 5-fluoro-2,1,3-benzoselenadiazole (FBSe) | Microwave-assisted Pd-catalyzed Stille Polymerization | Low band gap, high short-circuit current | rsc.orgresearchgate.net |
| PIDT-T-FBSe | Indacenodithiophene (IDT) | 5-fluoro-2,1,3-benzoselenadiazole (FBSe) | Microwave-assisted Pd-catalyzed Stille Polymerization | Broad absorption, high open-circuit voltage | rsc.orgresearchgate.net |
The application of microwave technology in this context demonstrates a rapid and efficient pathway to high-performance donor-acceptor copolymers based on the fluorinated benzoselenadiazole scaffold.
Analogous Reactions and Synthetic Versatility from Related Benzothiazole (B30560)/Selenadiazole Systems
The chemistry of 5-fluoro-2,1,3-benzoselenadiazole can be understood and expanded by drawing analogies to related heterocyclic systems, particularly 2,1,3-benzothiadiazole (B189464) (the sulfur analog) and non-fluorinated 2,1,3-benzoselenadiazole. mdpi.comnih.gov The synthetic methods and reactivity patterns observed for these relatives often translate, with some modulation, to the fluorinated selenium compound.
The replacement of selenium with sulfur to form a benzothiadiazole (BTD) core is a common strategy in materials science. nih.gov Both BTD and benzoselenadiazole (BSeD) are strong electron-accepting units used in the construction of donor-acceptor materials for optoelectronics. mdpi.commdpi.com The fluorination of these cores, as in 5-fluoro-2,1,3-benzoselenadiazole, serves to further lower the frontier molecular orbital energy levels (HOMO and LUMO), which can enhance the open-circuit voltage in organic solar cells and improve molecular packing. nih.gov
Synthetic versatility is demonstrated by the wide range of reactions applicable to these scaffolds. For instance, methods for the functionalization of the BTD benzenoid ring, such as regioselective Ir-catalyzed C-H borylation, provide pathways to versatile building blocks that can be further elaborated. nih.gov It is plausible that similar C-H functionalization strategies could be applied to 5-fluoro-2,1,3-benzoselenadiazole. Furthermore, the synthesis of copolymers using BTD units, for example in Poly[2,7-(9,9-dioctyl-fluorene)-alt-5,5-(4,7-di(2-thienyl)-2,1,3-benzothiadiazole)] (PFDTBT), showcases cross-coupling techniques like Suzuki polymerization, which are equally applicable to benzoselenadiazole monomers. mdpi.comresearchgate.net
The synthesis of various fluorescent 2,1,3-benzoselenadiazole derivatives for applications like bioimaging further underscores the platform's versatility. nih.govacs.org These syntheses often involve building the heterocyclic system from a substituted o-phenylenediamine, a route that is also fundamental to accessing 5-fluoro-2,1,3-benzoselenadiazole. mdpi.com The ability to participate as an N-donor ligand in coordination complexes also opens up avenues in inorganic and organometallic chemistry. mdpi.com
Computational and Theoretical Investigations of 2,1,3 Benzoselenadiazole, 5 Fluoro
Quantum Chemical Calculations and Spectroscopic Property Prediction
Quantum chemical calculations are pivotal in understanding the intrinsic properties of 5-fluoro-2,1,3-benzoselenadiazole. These computational methods allow for the prediction of molecular geometries, electronic structures, and spectroscopic characteristics, offering a detailed view of the molecule at the atomic level.
Geometrical Optimizations and Electronic Structure Analysis
Geometrical optimizations are performed to determine the most stable three-dimensional arrangement of atoms in the 5-fluoro-2,1,3-benzoselenadiazole molecule. These calculations reveal bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation. The presence of the electron-withdrawing fluorine atom can influence the geometry of the benzoselenadiazole ring system.
The electronic structure of the molecule is also a key area of investigation. The N₂Se grouping in the 2,1,3-benzoselenadiazole (B1677776) ring system is known to be electron-attracting. researchgate.net This, combined with the high electronegativity of the fluorine atom, significantly impacts the distribution of electron density throughout the molecule. Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) provides insights into the molecule's electronic transitions and reactivity. The energy gap between the HOMO and LUMO is a critical parameter for predicting the electronic and optical properties of the material.
Electrostatic Potential Maps and Charge Distribution
Electrostatic potential (ESP) maps are a valuable tool for visualizing the charge distribution on the surface of a molecule. For 5-fluoro-2,1,3-benzoselenadiazole, the ESP map would illustrate regions of positive and negative electrostatic potential. The selenium atom, due to the phenomenon of a "σ-hole," is expected to have a region of positive electrostatic potential, making it an electrophilic center. acs.org Conversely, the nitrogen atoms in the selenadiazole ring are typically regions of negative potential, rendering them nucleophilic. The fluorine atom further polarizes the molecule, enhancing the electrophilic character of adjacent carbon atoms. The distribution of charges is fundamental to understanding how the molecule will interact with other molecules and its environment.
Density Functional Theory (DFT) for Electronic State Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic states of molecules. DFT calculations provide detailed information about the energies of different electronic states and the nature of electronic transitions. nih.govmdpi.com For 5-fluoro-2,1,3-benzoselenadiazole, DFT can be employed to predict its absorption and emission spectra, which are crucial for applications in optoelectronics. mdpi.com These calculations can help in understanding how the fluorine substituent modifies the electronic properties compared to the parent benzoselenadiazole. mdpi.com
Analysis of Noncovalent Interactions in Fluorinated Benzoselenadiazole Systems
Noncovalent interactions play a crucial role in the self-assembly and crystal packing of molecules. In fluorinated benzoselenadiazole systems, specific types of noncovalent interactions, such as chalcogen and halogen bonding, are of particular interest.
Chalcogen-Bonded [Se–N]₂ Cyclic Supramolecular Synthons
Chalcogen bonding is a noncovalent interaction involving a chalcogen atom (like selenium) as an electrophilic center. In the solid state, 2,1,3-benzoselenadiazole derivatives often form centrosymmetric dimers through [Se–N]₂ cyclic supramolecular synthons. acs.orgresearchgate.net This interaction arises from the electrophilic selenium atom of one molecule interacting with the nucleophilic nitrogen atom of a neighboring molecule. nih.gov The strength of this interaction can be influenced by substituents on the benzene (B151609) ring. The presence of an electron-withdrawing fluorine atom in the 5-position is expected to enhance the positive σ-hole on the selenium atom, thereby strengthening the chalcogen bond.
| Interaction Type | Description |
| Chalcogen Bond | A noncovalent interaction where a Group 16 element acts as an electrophilic site. |
| [Se–N]₂ Synthon | A specific cyclic arrangement formed by two intermolecular Se···N interactions. |
Cooperativity and Competition of Various Noncovalent Bonds in Crystal Engineering
The crystal packing of 5-fluoro-2,1,3-benzoselenadiazole is orchestrated by a delicate balance of various noncovalent interactions, including chalcogen bonds, hydrogen bonds, and π-stacking. The fluorine substituent, with its high electronegativity, and the selenium atom, a polarizable chalcogen, introduce specific functionalities that lead to a complex interplay of these forces.
In the solid state, 2,1,3-benzoselenadiazole derivatives are known to form centrosymmetric dimers through [Se–N]₂ supramolecular synthons. researchgate.net These strong chalcogen bonds often dictate the primary assembly of the molecules. However, the presence of other potential interaction sites, such as the nitrogen atoms not involved in the primary dimer formation, allows for the establishment of further noncovalent bonds. researchgate.net
Computational studies on similar systems reveal that the energies of these interactions can vary significantly. For instance, in cationic 1,2,4-selenodiazoles, the energy of Se···Cl chalcogen bonds was calculated to be in the range of 3.5 to 5.0 kcal/mol, while Se···F interactions were found to be around 4.7 kcal/mol. nih.gov In the case of 5-fluoro-2,1,3-benzoselenadiazole, a competition arises between the selenium atom acting as a chalcogen bond donor and the fluorine and nitrogen atoms acting as hydrogen or halogen bond acceptors. The geometry and electronic distribution of the molecule will determine which of these interactions are favored, leading to either one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks.
The cooperativity of these bonds is also a crucial aspect. The formation of one type of interaction can electronically polarize the molecule, thereby strengthening or weakening subsequent interactions. For example, the formation of a strong Se···N bond could enhance the acidity of the aromatic protons, leading to stronger C–H···F or C–H···N hydrogen bonds. This synergistic effect is fundamental in the rational design of crystal structures with desired packing motifs.
| Interaction Type | Typical Energy (kcal/mol) | Key Features |
| Se···N Chalcogen Bond | 3.0 - 5.0 | Highly directional, forms strong dimeric synthons. researchgate.net |
| C–H···F Hydrogen Bond | 0.5 - 2.0 | Weaker, but numerous, contributing to overall stability. |
| C–H···N Hydrogen Bond | 1.0 - 3.0 | Competes with C–H···F, influences packing geometry. |
Intermolecular π…π Stacking Interactions in Solid State Structures
Intermolecular π…π stacking interactions are a prevalent feature in the solid-state structures of aromatic and heteroaromatic compounds, including benzochalcogendiazoles. mdpi.comnih.gov These interactions, arising from the overlap of π-orbitals, contribute significantly to the cohesion of the crystal lattice. In 5-fluoro-2,1,3-benzoselenadiazole, the electron-withdrawing nature of the selenadiazole ring and the fluorine atom influences the nature of these stacking interactions.
Typically, π…π stacking in such electron-deficient systems occurs in a slipped parallel or antiparallel orientation to minimize electrostatic repulsion. rsc.org The centroid-to-centroid distance between stacked rings is a key parameter to characterize these interactions. For the related 5-methylbenzo[d] nih.govnih.govresearchgate.netselenadiazole, a centroid-centroid distance of 3.8509 Å with a ring slippage of 1.539 Å has been observed, indicative of weak π–π stacking. researchgate.net Similar arrangements are anticipated for the 5-fluoro derivative.
The fluorine substitution is expected to modulate the quadrupole moment of the aromatic system, potentially leading to stronger π…π stacking interactions compared to the unsubstituted parent compound. Computational methods, such as Density Functional Theory (DFT), are instrumental in quantifying the energy of these interactions and elucidating the preferred stacking geometries. mdpi.com
| Stacking Parameter | Description | Expected Range for Aromatic Systems |
| Centroid-Centroid Distance | The distance between the geometric centers of two interacting aromatic rings. | 3.3 - 3.8 Å |
| Interplanar Angle | The angle between the planes of the two aromatic rings. | 0 - 20° |
| Slippage Distance | The lateral offset between the centers of the stacked rings. | 1.0 - 2.0 Å |
Se…π Interactions and Supramolecular Assembly
Beyond the conventional π…π stacking, the selenium atom in 5-fluoro-2,1,3-benzoselenadiazole can engage in Se…π interactions. This type of noncovalent bond involves the interaction of the electron-rich π-system of an adjacent molecule with the electrophilic region on the selenium atom (the σ-hole). These interactions are a subset of chalcogen bonds and play a vital role in the supramolecular assembly of selenium-containing heterocycles. nih.gov
In the solid-state structure of some cationic 1,2,4-selenadiazoles, Se…π interactions have been identified as a key bonding motif. nih.gov The strength of these interactions is dependent on the nature of the π-system and the electronic properties of the selenium-containing molecule. The presence of a fluorine atom in 5-fluoro-2,1,3-benzoselenadiazole is likely to enhance the electrophilicity of the selenium σ-hole, thereby promoting stronger Se…π interactions.
Advanced Spectroscopic Characterization and Electronic Structure Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for the structural elucidation of organoselenium compounds, offering precise information about the chemical environment of various nuclei.
Selenium-77 (⁷⁷Se) NMR spectroscopy is particularly valuable for characterizing selenium-containing compounds. nih.govhuji.ac.il The ⁷⁷Se nucleus is spin ½, which results in sharp NMR signals over a broad chemical shift range, with each class of selenium compound exhibiting a characteristic chemical shift range. huji.ac.il The chemical shift is sensitive to the electronic environment around the selenium atom, making it a powerful probe of molecular structure. nih.govrsc.org For 2,1,3-benzoselenadiazole (B1677776) and its derivatives, the ⁷⁷Se NMR chemical shifts provide direct information about the selenadiazole ring system. mdpi.com The introduction of a fluorine atom at the 5-position is expected to influence the electron density at the selenium atom, thereby affecting its chemical shift. The precise chemical shift value for 5-fluoro-2,1,3-benzoselenadiazole can be determined by referencing it to a standard like dimethyl selenide (B1212193) (SeMe₂) or diphenyl diselenide. nih.govrsc.org Computational studies can also be employed to predict and rationalize the experimental ⁷⁷Se NMR chemical shifts. nih.govrsc.org
Table 1: Representative ⁷⁷Se NMR Chemical Shift Data Interactive data table
| Compound | Solvent | Chemical Shift (ppm) | Reference |
|---|---|---|---|
| 2,1,3-Benzoselenadiazole | Not specified | Not specified | researchgate.net |
Table 2: ¹H and ¹³C NMR Data for 2,1,3-Benzoselenadiazole Interactive data table
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 7.85–7.80 | m | 2H |
| ¹H | 7.47–7.41 | m | 2H |
| ¹³C | 160.5 | Cq | 2C |
| ¹³C | 129.4 | CH | 2C |
| ¹³C | 123.5 | CH | 2C |
Source: mdpi.com
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. nih.gov
The UV-Vis absorption spectrum of 5-fluoro-2,1,3-benzoselenadiazole is expected to show characteristic absorption bands corresponding to π–π* transitions and potentially intramolecular charge transfer (CT) bands. libretexts.org The π–π* transitions are typically observed in aromatic and heteroaromatic systems. nih.gov The introduction of the electron-withdrawing benzoselenadiazole unit can lead to the appearance of charge transfer bands, where an electron is excited from a donor part of the molecule to an acceptor part. acs.org In copolymers containing the 2,1,3-benzoselenadiazole unit, these CT bands are observed in the visible region, typically between 420 and 530 nm. acs.org The fluorine substituent on the benzene (B151609) ring will likely modulate the energies of these transitions. The absorption bands in the UV-Vis spectrum of 2,1,3-benzoselenadiazole derivatives are generally intense. mdpi.com
Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. nih.gov This effect is particularly pronounced for molecules that exhibit a significant change in their dipole moment upon electronic excitation, a characteristic of compounds with intramolecular charge transfer states. nih.gov The UV-Vis absorption and fluorescence spectra of such compounds will show a shift in the position of the absorption or emission maximum as the solvent polarity is varied. nih.govnih.gov Studying the solvatochromic behavior of 5-fluoro-2,1,3-benzoselenadiazole can provide valuable information about the nature of its excited states. nih.gov A large Stokes shift, which is the difference between the absorption and emission maxima, is often observed in solvatochromic dyes and is indicative of a substantial change in geometry or electronic distribution in the excited state. nih.gov
Electrochemical Characterization for Energy Level Determination
Electrochemical methods, such as cyclic voltammetry, are employed to determine the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a compound. acs.org These energy levels are crucial for understanding the electronic properties and potential applications of the material in electronic devices. For copolymers based on 2,1,3-benzoselenadiazole, cyclic voltammetry has shown that they can be both oxidized and reduced, indicating accessible HOMO and LUMO levels. acs.org The LUMO levels for these copolymers have been reported to be in the range of -3.08 to -2.91 eV, while the HOMO levels range from -5.56 to -5.12 eV. acs.org The introduction of a fluorine atom is expected to lower both the HOMO and LUMO energy levels due to its electron-withdrawing nature.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 2,1,3-Benzoselenadiazole, 5-fluoro- |
| 2,1,3-Benzoselenadiazole |
| Dimethyl selenide |
Cyclic Voltammetry for Oxidation and Reduction Potentials
Cyclic voltammetry (CV) is a potent electrochemical technique used to probe the oxidation and reduction potentials of a molecule. These potentials are crucial for determining the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
For copolymers incorporating the 2,1,3-benzoselenadiazole (BSe) unit, cyclic voltammetry has revealed that these materials are susceptible to both electrochemical oxidation and reduction. acs.orgelsevierpure.com This indicates that the BSe unit imparts electron-accepting properties to the polymer chain. In a study of copolymers containing BSe, the materials demonstrated reversible redox behavior, which is a desirable characteristic for applications in organic electronics. acs.orgelsevierpure.com
A review of luminescent benzoselenadiazole (BSD) derivatives highlighted that the BSD core is more electron-deficient than its benzothiadiazole (BTD) counterpart. researchgate.net This generally leads to more positive reduction potentials compared to analogous BTD derivatives, underscoring the influence of the selenium atom on the electronic properties. researchgate.net
Table 1: Electrochemical Data for Polymers Incorporating Benzothiadiazole (BTh) and Benzoselenadiazole (BSe) Units
| Polymer | p-doping/dedoping Potentials (V) |
| PBThBSeCZ | 1.4 / 1.2 |
| PBThBSeFL | 1.53 / 1.27 |
| PBThBSeSiFL | 1.8 / 1.3 |
Data sourced from a study on random copolymers containing benzothiadiazole and benzoselenadiazole units. scispace.com
Determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels
The HOMO and LUMO energy levels are fundamental parameters that govern the electronic and optical properties of a molecule, including its electron-donating and electron-accepting capabilities. These can be estimated from cyclic voltammetry data or calculated using theoretical methods such as Density Functional Theory (DFT).
For copolymers based on 2,1,3-benzoselenadiazole, HOMO levels have been determined to be in the range of -5.12 eV to -5.56 eV, with LUMO levels ranging from -2.91 eV to -3.08 eV. acs.orgelsevierpure.com The introduction of a fluorine atom is expected to lower both the HOMO and LUMO energy levels due to its strong electron-withdrawing nature.
Theoretical calculations on 2,1,3-benzothiadiazole (B189464) derivatives have shown that substitution on the benzene ring significantly influences the HOMO and LUMO energy levels. mdpi.com By extension, a fluorine atom on the 2,1,3-benzoselenadiazole core would similarly impact its electronic structure.
The following table summarizes the HOMO and LUMO energy levels for several polymers that contain the benzoselenadiazole unit. These values provide a reference point for the expected energy levels of 5-fluoro-2,1,3-benzoselenadiazole.
Table 2: HOMO and LUMO Energy Levels for Benzothiadiazole (BTh) and Benzoselenadiazole (BSe) Containing Polymers
| Polymer | HOMO (eV) | LUMO (eV) |
| PBThBSeCZ | -5.85 | -3.67 |
| PBThBSeFL | -6.05 | -3.84 |
| PBThBSeSiFL | -6.15 | -3.77 |
Data sourced from a study on random copolymers containing benzothiadiazole and benzoselenadiazole units. scispace.com
Optical and Electrochemical Band Gap Correlation
The optical band gap (Egopt) can be determined from the onset of absorption in the UV-Vis spectrum, while the electrochemical band gap (Egel) is calculated from the difference between the onset oxidation and reduction potentials obtained from cyclic voltammetry. A good correlation between these two values is often observed for organic semiconductor materials.
In studies of D–A–D type molecules with a benzoselenadiazole acceptor core, the attachment of donor moieties was found to extend the π-conjugation, effectively tuning the optical and electrochemical properties. sciopen.com For benzothiadiazole-based molecules, which are structurally similar to benzoselenadiazoles, the electrochemical band gap values have been reported to be in the range of 2.02 eV to 2.59 eV, depending on the specific substituents. mdpi.com
The optical band gap for polymers incorporating benzoselenadiazole is influenced by the donor unit and any substituents. For instance, copolymers of benzoselenadiazole have shown absorption peaks in the range of 420-530 nm. acs.orgelsevierpure.com The introduction of fluorine is known to influence the intramolecular charge transfer (ICT) characteristics, which in turn affects the optical band gap.
The table below presents a comparison of electrochemical and optical band gaps for related benzothiadiazole derivatives, illustrating the typical range of these values.
Table 3: Electrochemical and Optical Band Gap Data for Benzothiadiazole Derivatives
| Compound Series | Electrochemical Band Gap (Eg) (eV) |
| 3a | 2.59 |
| 3b | 2.51 |
| 3c | 2.48 |
| 4a | 2.25 |
| 4b | 2.08 |
| 4c | 2.09 |
| 3d | 2.18 |
| 4d | 2.25 |
| 3e | 2.41 |
| 4e | 2.02 |
Data sourced from a comparative study of benzothiadiazole and iso-benzothiadiazole derivatives. mdpi.com
Future Research Directions and Emerging Opportunities
Development of Novel Synthetic Methodologies for Enhanced Regioselectivity and Yields
The synthesis of 5-fluoro-2,1,3-benzoselenadiazole and its derivatives is a cornerstone for its application in various fields. While established methods exist, future research will undoubtedly focus on developing novel synthetic pathways that offer greater control over regioselectivity and significantly improve reaction yields.
Current synthetic strategies often involve the reaction of o-phenylenediamines with selenium dioxide. For instance, the nitration of 5-fluoro-2,1,3-benzoselenadiazole using fuming nitric and concentrated sulfuric acids leads to the formation of 4- and/or 7-nitro derivatives. rsc.orgrsc.org Subsequent reductive ring-opening of these nitrated products with hydriodic acid can yield fluoronitro-o-phenylenediamines and o-nitrophenols in yields of 70–80%. rsc.orgrsc.org
However, these methods can sometimes lead to mixtures of isomers and undesirable byproducts. For instance, the nitration of certain isomers can be accompanied by hydrolysis, forming benzoselenadiazol-5-ols. rsc.orgrsc.org Future methodologies could explore the use of advanced catalytic systems, such as palladium-catalyzed cross-coupling reactions like the Stille polymerization, which has been successfully employed in the synthesis of polymers incorporating 5-fluoro-2,1,3-benzoselenadiazole. rsc.orgresearchgate.net Microwave-assisted synthesis is another promising avenue that has been shown to be effective in the polymerization of related structures and could be adapted to enhance reaction rates and yields for the synthesis of the core molecule and its derivatives. rsc.orgresearchgate.net
The development of one-pot reactions and flow chemistry processes could also offer significant advantages in terms of efficiency, safety, and scalability. A novel one-pot method for the regioselective synthesis of triazolo[1,5-a]pyrimidine-dicarboxylates using a solid base catalyst highlights the potential for such innovative approaches in heterocyclic chemistry. thieme-connect.de Adapting such strategies to the synthesis of 5-fluoro-2,1,3-benzoselenadiazole derivatives could lead to more sustainable and cost-effective production.
A key challenge remains in achieving precise regioselectivity, especially when introducing multiple substituents onto the benzene (B151609) ring. Future research should focus on directing groups and tailored catalysts that can control the position of functionalization with high fidelity. This will be crucial for fine-tuning the properties of the molecule for specific applications.
Advanced Computational Modeling for Predictive Material Design and Molecular Interactions
Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool in materials science. For 5-fluoro-2,1,3-benzoselenadiazole, advanced computational modeling offers a powerful platform for predicting material properties and understanding molecular interactions, thereby guiding the rational design of new materials.
DFT calculations have already been employed to understand the electronic structure of polymers incorporating the 5-fluoro-2,1,3-benzoselenadiazole unit. These studies have provided insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for applications in organic electronics. rsc.orgresearchgate.net
The future of computational modeling in this area lies in the development of more sophisticated and predictive models. This includes:
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Models: While not yet extensively applied to 5-fluoro-2,1,3-benzoselenadiazole specifically, QSAR and QSPR studies on related fluorinated compounds and heterocyclic systems have demonstrated their potential in predicting biological activity and physicochemical properties. nih.govbohrium.com Developing such models for this specific molecule could accelerate the discovery of new derivatives with desired electronic or biological characteristics.
Multi-scale Modeling: Combining quantum mechanical calculations with molecular dynamics simulations will allow for a more comprehensive understanding of how molecular-level properties translate to bulk material characteristics. This is particularly important for predicting the morphology and charge transport properties of polymers and thin films.
Predictive Design of Novel Materials: By accurately predicting properties such as bandgap, charge carrier mobility, and absorption spectra, computational models can screen virtual libraries of 5-fluoro-2,1,3-benzoselenadiazole derivatives before their synthesis. This in silico screening will save significant time and resources in the discovery of high-performance materials for organic electronics.
Understanding the non-covalent interactions, such as halogen bonding and chalcogen bonding, involving the fluorine and selenium atoms is another critical area for computational exploration. These interactions play a crucial role in determining the packing and morphology of materials, which in turn influences their electronic properties.
Expansion of Applications in Next-Generation Organic Electronic Devices
The electron-accepting nature of the 5-fluoro-2,1,3-benzoselenadiazole unit makes it a highly promising component for a variety of organic electronic devices. Research has already demonstrated its utility in organic solar cells (OSCs) and organic field-effect transistors (OFETs). The future will see an expansion of its applications into next-generation devices, driven by its unique electronic and photophysical properties.
In the realm of OSCs, polymers incorporating 5-fluoro-2,1,3-benzoselenadiazole have been shown to lead to low bandgap materials with broad absorption and lower HOMO energy levels. This results in high short-circuit current densities and open-circuit voltages, contributing to power conversion efficiencies of up to 5.00% in bulk heterojunction devices. rsc.orgresearchgate.net Future research will aim to further enhance these efficiencies by:
Fine-tuning the polymer backbone: Introducing different donor units in conjunction with 5-fluoro-2,1,3-benzoselenadiazole can optimize the electronic properties and morphology of the active layer.
Exploring non-fullerene acceptors: Pairing 5-fluoro-2,1,3-benzoselenadiazole-based donors with novel non-fullerene acceptors is a promising strategy for achieving higher efficiencies and improved stability in OSCs.
For OFETs, the regiochemistry of polymers containing fluorinated benzothiadiazole, a close structural analog, has been shown to be crucial in determining molecular orientation, crystallinity, and charge-carrier mobility. rsc.org Similar principles apply to 5-fluoro-2,1,3-benzoselenadiazole, and future work will likely focus on controlling the orientation of the fluorine atom to optimize device performance.
Beyond established applications, 5-fluoro-2,1,3-benzoselenadiazole holds potential for:
Organic Light-Emitting Diodes (OLEDs): The strong electron-withdrawing nature of the benzoselenadiazole core can be utilized in the design of efficient electron-transporting and emissive materials for OLEDs.
Photodetectors and Sensors: The tunable absorption and electronic properties make this compound a candidate for use in sensitive photodetectors and chemical sensors.
The development of these next-generation devices will require a synergistic approach, combining novel synthetic strategies, advanced computational modeling, and detailed device engineering.
Deeper Exploration of Structure-Activity Relationships for Targeted Biological Modulators
The incorporation of fluorine into pharmacologically active molecules is a well-established strategy for enhancing metabolic stability and modulating biological activity. The 5-fluoro-2,1,3-benzoselenadiazole scaffold presents an intriguing platform for the design of targeted biological modulators.
While research in this area is still in its early stages for this specific compound, studies on related structures provide a strong rationale for future exploration. For instance, various heterocyclic compounds containing selenium have been investigated for their anticancer and antiviral properties. mdpi.comresearchgate.nettmc.edu The fluorine atom in the 5-position can significantly influence the molecule's interaction with biological targets.
Future research should focus on a systematic exploration of the structure-activity relationships (SAR) of 5-fluoro-2,1,3-benzoselenadiazole derivatives. This will involve:
Synthesis of focused libraries: Creating a diverse set of derivatives with systematic variations in substituents on the benzoselenadiazole core.
Screening against a range of biological targets: Evaluating the inhibitory activity of these compounds against key enzyme families, such as protein kinases, which are implicated in various diseases including cancer. nih.govnih.govrsc.orgresearchgate.net
Computational docking and molecular modeling: Using in silico methods to predict binding modes and rationalize observed SAR data, thereby guiding the design of more potent and selective inhibitors.
A key opportunity lies in the development of inhibitors for specific kinase targets. The general scaffold of benzoselenadiazole, combined with the strategic placement of a fluorine atom, could lead to the discovery of novel therapeutic agents for the treatment of cancer and other proliferative disorders.
Integration with Supramolecular Assembly for Functional Systems
Supramolecular chemistry, the chemistry beyond the molecule, offers a powerful bottom-up approach to the construction of complex and functional materials. The 5-fluoro-2,1,3-benzoselenadiazole unit, with its potential for non-covalent interactions, is an excellent candidate for integration into supramolecular assemblies.
The selenium atom can participate in chalcogen bonding, while the fluorine atom can engage in halogen bonding and other dipole-dipole interactions. These directional interactions, along with π-π stacking of the aromatic core, can be exploited to direct the self-assembly of molecules into well-defined nanostructures.
Emerging opportunities in this area include:
Supramolecular Polymers: The self-assembly of 5-fluoro-2,1,3-benzoselenadiazole-based monomers could lead to the formation of one-dimensional supramolecular polymers. nih.govnih.gov These materials could exhibit interesting electronic and optical properties, with potential applications in sensing and electronics.
Functional Gels and Liquid Crystals: By designing appropriate molecular structures, it may be possible to create stimuli-responsive gels and liquid crystalline phases based on the self-assembly of 5-fluoro-2,1,3-benzoselenadiazole derivatives.
Hierarchical Structures: The controlled self-assembly of this compound could be used to create hierarchical structures with ordered arrangements over multiple length scales, mimicking the complexity of biological systems. bohrium.comresearchgate.net
The integration of 5-fluoro-2,1,3-benzoselenadiazole into supramolecular systems opens up a vast design space for the creation of novel materials with emergent properties and functions that are not accessible from the individual molecules alone.
Q & A
Q. What are the recommended synthetic routes for preparing 5-fluoro-2,1,3-benzoselenadiazole?
The synthesis of 5-fluoro-2,1,3-benzoselenadiazole derivatives typically involves derivatization of selenium species with fluorinated aromatic diamines. For example:
- Derivatization Method : React selenium-containing precursors (e.g., Se(IV)) with 4-nitro-o-phenylenediamine under acidic conditions. The process includes reduction of Se(VI) to Se(IV) using HCl, followed by cyclization to form the benzoselenadiazole core. The product is extracted with chloroform and analyzed via GC-MS .
- Key Reagents : 4-nitro-o-phenylenediamine, HCl, and chloroform.
Q. What spectroscopic techniques are critical for characterizing 5-fluoro-2,1,3-benzoselenadiazole?
- 15N NMR Spectroscopy : Effective for probing electronic effects. For instance, 5-fluoro-2,1,3-benzoselenadiazole exhibits significant upfield 15N chemical shifts (~43 ppm) compared to benzofurazan, attributed to reduced resonance stabilization and solvent interactions (e.g., hydrogen bonding in trifluoroacetic acid) .
- X-ray Crystallography : Programs like SHELXL and SHELXT are used to resolve crystal structures, particularly for analyzing Se–N bond lengths and intermolecular interactions (e.g., hydrogen bonds) .
Advanced Research Questions
Q. How does 5-fluoro-2,1,3-benzoselenadiazole facilitate trace selenium speciation in environmental samples?
In environmental analysis, this compound is a derivatization agent for detecting selenite (Se(IV)) and selenate (Se(VI)):
Sample Preparation : Acidify the sample with HCl to reduce Se(VI) to Se(IV).
Derivatization : React with 4-nitro-o-phenylenediamine to form 5-nitro-2,1,3-benzoselenadiazole.
Extraction and Analysis : Extract with chloroform and analyze via GC-MS. This method achieves detection limits of <1 µg/L for selenium species .
Q. What electronic properties distinguish 5-fluoro-2,1,3-benzoselenadiazole from its sulfur and oxygen analogs?
- Resonance Effects : Unlike benzothiadiazole (which utilizes sulfur 3d orbitals for resonance stabilization), the selenium analog shows reduced resonance contribution due to poor overlap between Se 4d and N 2p orbitals. This results in distinct 15N NMR shifts and reduced aromaticity .
- Solvent Interactions : Strong hydrogen bonding in acidic solvents (e.g., trifluoroacetic acid) induces large upfield shifts (61.7 ppm for 15N), indicative of protonation rather than weak hydrogen bonding .
Q. How is 5-fluoro-2,1,3-benzoselenadiazole utilized in materials science?
- Low Band-Gap Polymers : It serves as an electron-deficient building block in coordination polymers and photovoltaic materials. For example, copolymerization with electron-rich units (e.g., benzodithiophene) enhances charge transport in organic solar cells .
- Synthetic Strategy : Incorporate via Suzuki-Miyaura coupling or direct cyclization reactions, followed by characterization using cyclic voltammetry and UV-vis spectroscopy to assess band-gap modulation .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
